molecular formula C17H16ClNO3 B3256001 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid CAS No. 262429-48-1

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Cat. No. B3256001
CAS RN: 262429-48-1
M. Wt: 317.8 g/mol
InChI Key: KPNXJVGYPYRCHY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also known as CPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to the widely used drug ibuprofen. CPP has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the development of inflammation and pain. By inhibiting COX activity, 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been shown to possess other biochemical and physiological effects. For example, 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms underlying inflammatory diseases and pain. However, one limitation of using 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is its potential toxicity at high doses. Careful dosing and monitoring is therefore necessary when using 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in lab experiments.

Future Directions

There are several potential future directions for the study of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid. One area of interest is the development of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of the potential therapeutic applications of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in other diseases, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and analgesic effects of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, which may lead to the development of novel therapies for inflammatory diseases and pain.

Scientific Research Applications

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. Several studies have shown that 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid can effectively reduce inflammation and pain in various animal models of inflammatory diseases, such as arthritis and colitis. 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases.

properties

IUPAC Name

3-(3-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNXJVGYPYRCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid

Synthesis routes and methods

Procedure details

To a solution, in a 3/1 mixture of water/acetone, of 10 mmol of (±)-3-(3-chlorophenyl)-β-alanine described in Step A of Example 1 there are added 24 mmol of triethylamine and then, at −5° C., 13 mmol of phenylacetyl chloride. After stirring for 2 hours at −5° C. and then for 3 hours at ambient temperature, the solution is filtered; the acetone is evaporated off, the aqueous phase is washed with ether and is then acidified to pH=1 and extracted with ethyl acetate. The combined organic phases are dried and then evaporated. The residue obtained is washed with hexane, precipitated in a minimum of ether and then filtered to yield the expected product.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
Quantity
13 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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